

1H-indole-7-carbonitrile CAS number and molecular weight

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Compound of Interest

Compound Name: 1H-indole-7-carbonitrile

Cat. No.: B105743

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In-Depth Technical Guide to 1H-Indole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1H-indole-7-carbonitrile**, also known as 7-cyanoindole. It details the physicochemical properties, synthesis methodologies, and known biological significance of this heterocyclic compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering a compilation of key data, experimental procedures, and an exploration of its potential therapeutic applications.

Chemical Identity and Properties

1H-indole-7-carbonitrile is a derivative of indole, a prominent bicyclic aromatic heterocycle fundamental to a vast array of biologically active compounds. The presence of a nitrile group at the 7-position of the indole ring imparts unique electronic properties and chemical reactivity, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.

Table 1: Physicochemical Properties of **1H-Indole-7-carbonitrile**[\[1\]](#)[\[2\]](#)

Property	Value
CAS Number	96631-87-7
Molecular Formula	C ₉ H ₆ N ₂
Molecular Weight	142.16 g/mol
Appearance	White to Pale Yellow Solid
Melting Point	95-96 °C
Boiling Point (Predicted)	350.0 ± 15.0 °C
Density (Predicted)	1.24 ± 0.1 g/cm ³
pKa (Predicted)	14.61 ± 0.30
Solubility	Sparingly soluble in chloroform, slightly soluble in methanol.

Synthesis and Experimental Protocols

The synthesis of **1H-indole-7-carbonitrile** and its derivatives often involves multi-step processes. While a specific, detailed protocol for the direct synthesis of the parent **1H-indole-7-carbonitrile** is not extensively documented in readily available literature, general methods for the synthesis of cyanated indoles can be adapted. A common strategy involves the cyanation of a halogenated indole precursor.

Generalized Experimental Protocol: Cyanation of 7-Bromo-1H-indole

This protocol is a generalized procedure based on common cyanation reactions of aryl halides.

Materials:

- 7-Bromo-1H-indole
- Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

- Ligand (e.g., Xantphos, dppf)
- Anhydrous, polar aprotic solvent (e.g., DMF, NMP, or DMSO)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromo-1H-indole (1 equivalent), copper(I) cyanide (1.2-1.5 equivalents), and the palladium catalyst (0.05-0.1 equivalents) and ligand (0.1-0.2 equivalents).
- **Solvent Addition:** Under an inert atmosphere, add the anhydrous solvent via syringe.
- **Reaction:** Heat the reaction mixture to a temperature between 120-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
- **Extraction:** Wash the organic layer with aqueous ammonia or a cyanide-quenching solution, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **1H-indole-7-carbonitrile**.

Logical Workflow for Synthesis and Purification



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Caption: A generalized workflow for the synthesis of **1H-indole-7-carbonitrile**.

Spectroscopic Data

Characterization of **1H-indole-7-carbonitrile** is achieved through standard spectroscopic methods. While a complete, published dataset for the parent compound is not readily available in the searched literature, the expected spectral features can be inferred from data on closely related indole derivatives.

Table 2: Expected Spectroscopic Data for **1H-Indole-7-carbonitrile**

Technique	Expected Features
¹ H NMR	Aromatic protons in the range of δ 7.0-8.0 ppm. A broad singlet for the N-H proton.
¹³ C NMR	Signals for aromatic carbons, with the nitrile carbon appearing downfield.
IR	A characteristic sharp absorption band for the C \equiv N stretch around 2220-2240 cm ⁻¹ . A broad N-H stretching band around 3300-3500 cm ⁻¹ .
Mass Spec.	A molecular ion peak corresponding to the molecular weight (142.16 g/mol).

Biological Significance and Potential Applications

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[3][4][5] While specific biological data for **1H-indole-7-carbonitrile** is limited, the broader class of indole derivatives has been extensively studied, revealing their potential as therapeutic agents.

Role in Drug Discovery

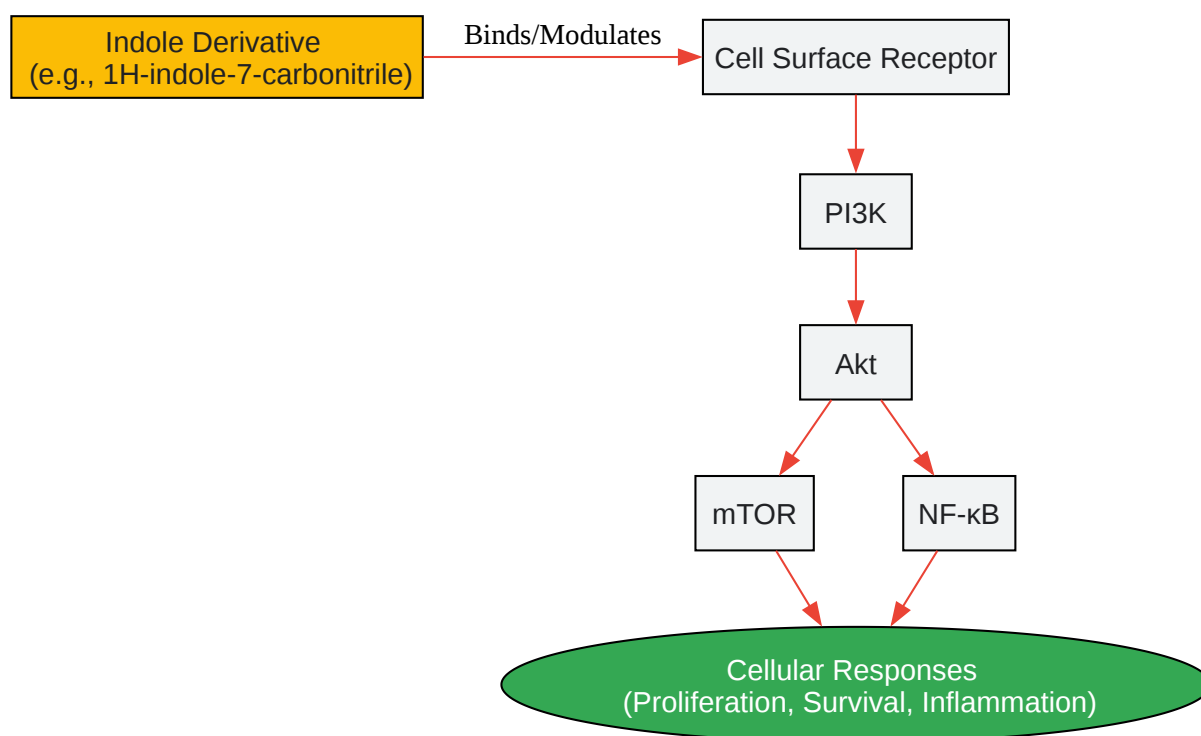
Indole derivatives are known to exhibit a multitude of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5] The cyano group can

act as a hydrogen bond acceptor and can participate in various chemical transformations, making 7-cyanoindole a valuable building block for the synthesis of more complex, biologically active molecules.[6]

Potential Modulation of Signaling Pathways

Many indole-containing compounds exert their therapeutic effects by modulating key cellular signaling pathways. For instance, certain indole derivatives have been shown to target the PI3K/Akt/mTOR and NF- κ B signaling pathways, which are often dysregulated in cancer.[7][8] These pathways are crucial for cell proliferation, survival, and inflammation. The ability of indole compounds to interfere with these pathways makes them attractive candidates for the development of novel anticancer agents. While the specific role of **1H-indole-7-carbonitrile** in these pathways has not been elucidated, its structural similarity to other active indole derivatives suggests it may possess similar modulatory capabilities.

Generalized Signaling Pathway Potentially Modulated by Indole Derivatives



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Caption: A potential signaling cascade modulated by indole derivatives.

Conclusion

1H-indole-7-carbonitrile is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has summarized its key chemical and physical properties, provided a generalized experimental approach for its synthesis, and explored its potential biological significance based on the broader class of indole derivatives. Further research into the specific biological activities and signaling pathway interactions of **1H-indole-7-carbonitrile** is warranted to fully unlock its therapeutic potential. This document serves as a foundational resource to aid researchers and drug development professionals in their exploration of this promising molecule.

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